molecular formula C13H12FNO B8134945 5-Fluoro-3-(3-oxycyclopentyl)indole

5-Fluoro-3-(3-oxycyclopentyl)indole

Cat. No. B8134945
M. Wt: 217.24 g/mol
InChI Key: DINNCXVUOXLHSH-UHFFFAOYSA-N
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Patent
US06911445B2

Procedure details

A mixture of 5-fluoroindole (6.0 g, 44.4 mmol) and 2-cyclopenten-1-one (4.5 mL, 53.3 mmol) in nitromethane (22 mL) was cooled to −20° C. in a carbon tetrachloride-dry ice bath. A mixture of boron trifluoride etherate (1.6 mL, 11.1 mmol) and ethanol (2.2 mL, 43 mmol) was added dropwise from an addition funnel. The reaction mixture was stirred at −20° C. for 2 hours, then was quenched with 5% aqueous sodium bicarbonate solution (100 mL), and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with water (100 mL) and brine (100 mL), then were dried over anhydrous sodium sulfate, filtered and concentrated to give 9.5 g of the title compound. Trituration with ethyl acetate afforded 5.6 g (58%) of the title compound as a yellow solid. An analytical sample was recrystallized from ethyl acetate/methanol: mp 119-120° C.; MS (ESI) m/z 218 [M+H]+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[C:11]1(=[O:16])[CH2:15][CH2:14][CH:13]=[CH:12]1.B(F)(F)F.CCOCC.C(O)C>[N+](C)([O-])=O>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:13]1[CH2:14][CH2:15][C:11](=[O:16])[CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC=1C=C2C=CNC2=CC1
Name
Quantity
4.5 mL
Type
reactant
Smiles
C1(C=CCC1)=O
Name
Quantity
22 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise from an addition funnel
CUSTOM
Type
CUSTOM
Details
was quenched with 5% aqueous sodium bicarbonate solution (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C2C(=CNC2=CC1)C1CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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